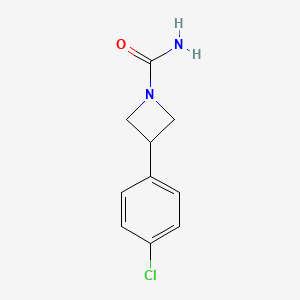

3-(4-Chlorophenyl)azetidine-1-carboxamide

Description

3-(4-Chlorophenyl)azetidine-1-carboxamide is a small organic molecule featuring an azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) substituted with a 4-chlorophenyl group at the 3-position and a carboxamide group at the 1-position.

Properties

Molecular Formula |

C10H11ClN2O |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

3-(4-chlorophenyl)azetidine-1-carboxamide |

InChI |

InChI=1S/C10H11ClN2O/c11-9-3-1-7(2-4-9)8-5-13(6-8)10(12)14/h1-4,8H,5-6H2,(H2,12,14) |

InChI Key |

GDWRHPQPTSIXPA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(=O)N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)azetidine-1-carboxamide typically involves the reaction of 4-chlorobenzylamine with chloroacetyl chloride, followed by cyclization to form the azetidine ring . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

3-(4-Chlorophenyl)azetidine-1-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects and methodologies from the evidence:

Table 1: Comparison of Key Properties of 4-Chlorophenyl-Containing Compounds

Key Observations:

Substituent Effects: The 4-chlorophenyl group in 4CPHPP contributes to a dipole moment of 2.57 Debye, indicating significant polarity . This aligns with trends observed in other chlorinated aromatics, where electron-withdrawing Cl groups enhance molecular polarity and stabilize HOMO-LUMO gaps (~4.2 eV in 4CPHPP) .

Spectroscopic and Structural Trends :

- In 4CPHPP, the 4-chlorophenyl group influences bond lengths (e.g., C16-C18: 1.48 Å) and vibrational modes (FT-IR peaks at ~1650 cm⁻¹ for C=O stretching) . Similar effects might occur in 3-(4-Chlorophenyl)azetidine-1-carboxamide, though the azetidine ring’s rigidity could alter conjugation.

- The carboxamide group in the target compound would likely exhibit strong hydrogen-bonding capacity, analogous to the hydroxyphenyl group in 4CPHPP, which shows electropositive regions near hydrogen atoms .

Thermochemical and Reactivity Insights :

- Compounds with 4-chlorophenyl substituents often show enhanced thermal stability due to halogen-mediated intermolecular interactions . However, azetidine’s ring strain might reduce stability compared to larger heterocycles.

Biological Activity

3-(4-Chlorophenyl)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a carboxamide functional group and a para-chlorophenyl substituent. The molecular formula is , and it has a molecular weight of approximately 195.65 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, which may facilitate cellular uptake and interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Cellular Targets : The azetidine ring may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in cell signaling pathways that are crucial for cancer cell proliferation and survival.

- Inhibition of Tumor Growth : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including breast and prostate cancers. The mechanism often involves inducing apoptosis or cell cycle arrest in malignant cells.

Anticancer Activity

Research has demonstrated the potential anticancer properties of this compound through various in vitro studies. For instance:

- Cell Line Studies : In vitro tests have shown that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values indicate its potency in inhibiting cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| PC-3 | 4.2 |

| HCT-116 | 6.8 |

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

Mechanistic Insights

Studies have also explored the molecular docking of this compound against various targets:

- Binding Affinity : Molecular docking studies indicate that the compound has a favorable binding affinity for certain kinases involved in tumor progression, which could be pivotal for its anticancer activity.

Case Studies

Several case studies have documented the synthesis and evaluation of related azetidine derivatives, highlighting the importance of structural modifications on biological activity:

- Azetidinone Derivatives : A series of azetidinone compounds were synthesized and evaluated for their antiproliferative activities against breast cancer cell lines. Modifications in the phenyl ring significantly affected their potency.

- Combination Therapies : Research has indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy by overcoming resistance mechanisms in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.